8-Cyclopentylamino-3-methyl-7-(2-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-Cyclopentylamino-3-methyl-7-(2-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentylamino-3-methyl-7-(2-methyl-benzyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps may include:
Cyclization reactions: to form the purine ring.
Substitution reactions: to introduce the cyclopentylamino and methyl groups.
Benzylation: to attach the 2-methyl-benzyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: to improve reaction efficiency.
Purification techniques: such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the functional groups, affecting the compound’s properties.
Substitution: Various substitution reactions can be performed to introduce different substituents, potentially leading to derivatives with varied activities.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
8-Cyclopentylamino-3-methyl-7-(2-methyl-benzyl)-3,7-dihydro-purine-2,6-dione may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 8-Cyclopentylamino-3-methyl-7-(2-methyl-benzyl)-3,7-dihydro-purine-2,6-dione would involve its interaction with specific molecular targets, such as:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways within cells, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
8-Cyclopentylamino-3-methyl-7-(2-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is unique due to its specific substituents, which may confer distinct biological activities compared to other purine derivatives.
Properties
IUPAC Name |
8-(cyclopentylamino)-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12-7-3-4-8-13(12)11-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-14-9-5-6-10-14/h3-4,7-8,14H,5-6,9-11H2,1-2H3,(H,20,21)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLBTNNPADSCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2NC4CCCC4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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